3-(4-ethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
The compound “3-(4-ethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . These derivatives have been reported as potent inhibitors of Ubiquitin specific peptidase 28 (USP28), a protein associated with the development of various malignancies .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including the compound , has been reported in the literature . The synthesis involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Scientific Research Applications
Synthetic Methods and Chemical Transformations
This compound belongs to a class of molecules that can undergo various synthetic transformations, offering a versatile platform for the development of novel chemical entities. Research indicates that triazolopyrimidines, similar to the given compound, can be synthesized through rearrangements and condensation reactions, which are fundamental in heterocyclic chemistry. For instance, Lashmanova et al. (2019) explored the rearrangement of thiazolopyrimidines into triazolopyrimidines, showcasing the chemical flexibility and synthetic utility of these scaffolds (Lashmanova, Agarkov, Rybakov, & Shiryaev, 2019). Astakhov et al. (2014) detailed the condensation of amino triazoles with β-keto esters, further illustrating the compound's role in generating diverse heterocyclic structures (Astakhov, Zubatyuk, Abagyan, & Chernyshev, 2014).
Pharmaceutical and Biological Applications
Compounds with the triazolopyrimidinone core have been investigated for various biological activities, including antimicrobial and antihypertensive effects. El‐Kazak and Ibrahim (2013) synthesized novel triazolopyrimidines and evaluated their antimicrobial efficacy, highlighting the potential of these compounds in drug discovery (El‐Kazak & Ibrahim, 2013). Furthermore, Keshari et al. (2020) synthesized derivatives showing significant antihypertensive activity, demonstrating the compound's relevance in developing cardiovascular therapies (Keshari, Khan, Khalilullah, Yusuf, & Ahmed, 2020).
Materials Science and Supramolecular Chemistry
The structural features of triazolopyrimidines, including those similar to the target compound, lend themselves to applications in materials science and supramolecular chemistry. For instance, Fonari et al. (2004) investigated novel pyrimidine derivatives for their potential in forming hydrogen-bonded supramolecular assemblies, indicative of the compound's utility in designing novel materials and molecular devices (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Mechanism of Action
The compound “3-(4-ethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” is a potent inhibitor of USP28 . It binds to USP28, affecting its protein levels and thus inhibiting the proliferation, cell cycle at S phase, and epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines .
Future Directions
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-2-28-16-10-8-15(9-11-16)25-19-18(22-23-25)20(27)24(13-21-19)12-17(26)14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKKEHGPSOKXSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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